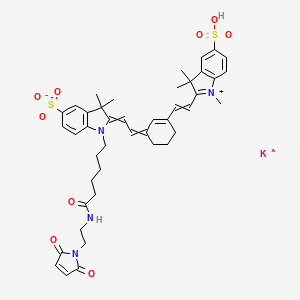

Sulfo-Cyanine7 maleimide

Description

Contextualization within Near-Infrared Fluorescent Probes for Biological Systems

Near-infrared (NIR) fluorescent probes, such as Sulfo-Cyanine7, operate within a specific window of the electromagnetic spectrum, typically between 700 and 900 nanometers. This spectral range is particularly advantageous for biological imaging because it minimizes interference from the natural autofluorescence of biological tissues. axispharm.com Furthermore, light in the NIR region can penetrate deeper into tissues compared to visible light, enabling the non-invasive imaging of processes within living organisms. axispharm.com

Sulfo-Cyanine7 belongs to the cyanine (B1664457) dye family, a class of molecules known for their bright fluorescence and high photostability. axispharm.comnih.gov Specifically, as a heptamethine cyanine dye, Sulfo-Cyanine7 has a long polymethine chain that dictates its absorption and emission in the NIR range. nih.gov This makes it an ideal candidate for a variety of in vivo and in vitro imaging applications, including fluorescence microscopy, flow cytometry, and whole-animal imaging. axispharm.com The development of cyanine dyes has a rich history, initially for photographic sensitization and later adapted for biomedical fluorescence techniques due to their favorable optical properties. nih.gov

Significance of Maleimide (B117702) Functionality in Targeted Bioconjugation Strategies

The true power of Sulfo-Cyanine7 as a research tool lies in its maleimide group. This functional group exhibits a high degree of reactivity and selectivity towards thiol groups (also known as sulfhydryl groups), which are found in the amino acid cysteine. researchgate.netacs.org This specific reaction, a Michael addition, allows for the covalent attachment of the Sulfo-Cyanine7 dye to proteins and peptides at precisely defined locations where a cysteine residue is present. researchgate.netaxispharm.com

This targeted bioconjugation is crucial for several reasons. It allows for the site-specific labeling of proteins, preserving their native structure and function, which is essential for accurate biological studies. sci-hub.se The reaction between a maleimide and a thiol is highly efficient and proceeds under mild, physiological conditions (typically at a pH between 6.5 and 7.5), making it well-suited for use with sensitive biological samples. axispharm.com This strategy has been widely adopted in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, where a cytotoxic drug is attached to an antibody via a maleimide linker. acs.orgaxispharm.com However, it is important to note that the stability of the resulting thioether linkage can be a concern, as it can undergo a retro-Michael reaction, leading to the potential release of the conjugated molecule. nih.gov

Evolution of Cyanine Dye Chemistry for Enhanced Biomedical Research Methodologies

The field of cyanine dye chemistry has undergone significant evolution to meet the demands of modern biomedical research. nih.govacs.org Initially, cyanine dyes were primarily used in the photographic industry. nih.gov However, their exceptional optical properties, including high molar extinction coefficients and tunable absorption and emission wavelengths, led to their adoption in biological applications. glpbio.comnih.gov

The core structure of cyanine dyes consists of two nitrogen-containing heterocyclic rings connected by a polymethine chain. researchgate.net The length of this chain is a key determinant of the dye's spectral properties; for instance, increasing the chain length shifts the absorption and emission to longer wavelengths. researchgate.net This tunability has allowed for the development of a wide range of cyanine dyes that span the visible and near-infrared spectrum. researchgate.net Researchers have also focused on modifying the heterocyclic rings and the polymethine chain to improve properties like photostability and quantum yield. nih.gov The introduction of reactive functional groups, such as the maleimide in Sulfo-Cyanine7, represents a critical advancement, enabling the covalent labeling of biomolecules for a myriad of applications in fluorescence imaging and diagnostics. acs.org

Role of Sulfo-Modification in Aqueous Biological Research Environments

A significant challenge in working with many organic fluorescent dyes is their limited solubility in water, the primary solvent in biological systems. To address this, Sulfo-Cyanine7 undergoes a process called sulfonation, where sulfonate groups (-SO3-) are added to the cyanine dye structure. axispharm.com

This sulfo-modification dramatically increases the hydrophilicity and water solubility of the dye. axispharm.comlumiprobe.com This is crucial for several reasons. Firstly, it prevents the aggregation of the dye molecules in aqueous buffers, which can quench their fluorescence and lead to inaccurate measurements. Secondly, good water solubility ensures that the dye can be easily handled and used in a wide range of biological assays without the need for organic co-solvents that could be harmful to cells or proteins. axispharm.com The enhanced water solubility of Sulfo-Cyanine7 makes it an ideal probe for labeling proteins, antibodies, and other biomolecules in their native aqueous environments, facilitating a broad spectrum of applications in chemical biology and biomedical research. axispharm.com

| Property | Description |

| Fluorophore Class | Cyanine Dye |

| Spectral Range | Near-Infrared (NIR) |

| Excitation Maximum | ~750 nm axispharm.com |

| Emission Maximum | ~773 nm axispharm.com |

| Reactive Group | Maleimide |

| Target Functionality | Thiol (Sulfhydryl) Group |

| Key Modification | Sulfonation |

| Solubility | Good in water, DMF, DMSO lumiprobe.com |

Properties

Molecular Formula |

C43H50KN4O9S2 |

|---|---|

Molecular Weight |

870.1 g/mol |

InChI |

InChI=1S/C43H50N4O9S2.K/c1-42(2)33-27-31(57(51,52)53)15-17-35(33)45(5)37(42)19-13-29-10-9-11-30(26-29)14-20-38-43(3,4)34-28-32(58(54,55)56)16-18-36(34)46(38)24-8-6-7-12-39(48)44-23-25-47-40(49)21-22-41(47)50;/h13-22,26-28H,6-12,23-25H2,1-5H3,(H2-,44,48,51,52,53,54,55,56); |

InChI Key |

VAFVSIIEOMIKAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K] |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of Sulfo Cyanine7 Maleimide

Advanced Synthetic Routes for the Sulfo-Cyanine7 Core Structure

The core of Sulfo-Cyanine7 is a heptamethine cyanine (B1664457) dye, characterized by two nitrogen-containing heterocyclic rings connected by a seven-carbon polymethine chain. medchemexpress.com The synthesis of this core structure is a multi-step process that begins with the formation of precursor molecules and their subsequent derivatization.

Precursor Synthesis and Indolium Derivatization

The synthesis of the Sulfo-Cyanine7 core typically starts with indolenine precursors. These precursors are heterocyclic compounds that form the terminal groups of the cyanine dye. A common strategy involves the use of indolium-derived polycyclic aromatic hydrocarbons, which are installed at the ends of a conjugated polyene backbone. researchgate.net This approach has been shown to yield heptamethine cyanine dyes with long-wavelength NIR-II emission. researchgate.net The derivatization of the indolium core is a key step in tuning the dye's properties. For instance, introducing a cyclic group that connects the nitrogen atom of the indole (B1671886) nucleus with the polymethine chain can influence the electronic and steric properties of the dye, affecting its fluorescence quantum yield. researchgate.net

The general synthetic scheme involves the condensation of two equivalents of an indolium salt with a polymethine bridge-forming reagent. The choice of the indolium precursor and the bridge-forming reagent determines the final structure and properties of the cyanine dye.

Optimization of Sulfonation Procedures

Sulfonation is a crucial step in the synthesis of Sulfo-Cyanine7 maleimide (B117702), as it imparts water solubility to the otherwise hydrophobic cyanine core. This enhanced water solubility is essential for biological applications, allowing the dye to be used in aqueous environments without aggregation. axispharm.com

The introduction of sulfonic acid groups (-SO3H) is typically achieved by treating the cyanine structure with a sulfonating agent, such as chlorosulfonic acid in dichloromethane. Optimization of this procedure is critical to prevent degradation of the dye and to ensure a high yield of the desired sulfonated product. Key parameters that are controlled during sulfonation include reaction temperature, which is often maintained between 0 and 5°C, and the choice of solvent. Dimethylformamide (DMF) is frequently used in industrial-scale synthesis due to its ability to dissolve both the hydrophilic sulfo groups and the hydrophobic cyanine core. Palladium-catalyzed C-H activation has also been explored as a method for direct ortho-C-H bond sulfonation, offering high regioselectivity. researchgate.net

Strategies for Maleimide Functionalization and Linker Integration

To be useful as a labeling agent, the Sulfo-Cyanine7 core must be functionalized with a reactive group that can covalently bind to target biomolecules. The maleimide group is a popular choice for this purpose as it selectively reacts with thiol (sulfhydryl) groups on proteins and peptides under mild conditions, typically at a pH of 6.5-7.5, to form a stable thioether bond. interchim.fraatbio.com

The maleimide moiety is typically introduced to the cyanine dye via a linker arm. This linker serves to separate the fluorophore from the target molecule, minimizing potential steric hindrance and preserving the photophysical properties of the dye. The linker can be of varying lengths and compositions, often incorporating polyethylene (B3416737) glycol (PEG) units to further enhance water solubility and reduce non-specific binding. lumiprobe.com

The synthesis of Sulfo-Cyanine7 maleimide involves the reaction of a Sulfo-Cyanine7 derivative containing a primary amine or a carboxylic acid with a maleimide-containing linker. For example, a Sulfo-Cyanine7 carboxylic acid can be activated in situ and then reacted with a maleimide-containing amine to form a stable amide bond, linking the dye to the maleimide group. nih.gov

Development of this compound Derivatives for Specific Research Applications

The modular synthesis of this compound allows for the creation of a wide range of derivatives with tailored properties for specific research applications. These derivatives can have modulated reactivity, altered photophysical performance, or can be incorporated into bifunctional probes for multimodal imaging.

Analogues for Modulated Reactivity and Photophysical Performance

By modifying the structure of the Sulfo-Cyanine7 core or the linker, it is possible to fine-tune the reactivity and photophysical properties of the resulting maleimide derivative. For example, introducing a rigidizing trimethylene bridge into the heptamethine chain of Sulfo-Cyanine7 has been shown to improve its photophysical properties, leading to a higher quantum yield compared to non-rigidized analogs. lumiprobe.com

Furthermore, the development of borondifluoro (BF2)-bridged cyanine (BCy) platforms by re-engineering the indolium scaffold has led to dyes with high brightness, robust photostability, and emissions spanning from the far-red to the near-infrared region. nih.gov These modifications can lead to probes with enhanced performance in demanding applications such as single-molecule imaging and super-resolution microscopy.

| Derivative | Key Structural Modification | Impact on Properties | Reference |

| Rigidized Sulfo-Cyanine7 | Trimethylene bridge in the polymethine chain | Increased fluorescence quantum yield | lumiprobe.com |

| BF2-bridged Cyanine (BCy) | Borondifluoro indolenine (BFI) fragment | High brightness, enhanced photostability, tunable emission | nih.gov |

| Indolizine-Cyanine Dyes | Indolizine donor group | Red-shifted absorption and emission, increased Stokes shifts | nsf.gov |

Bifunctional Constructs for Hybrid Probe Development

This compound can be incorporated into bifunctional or multimodal probes that combine fluorescence imaging with other detection modalities, such as positron emission tomography (PET) or magnetic resonance imaging (MRI). These hybrid probes allow for complementary information to be obtained from a single imaging experiment.

For example, a bifunctional probe was developed by conjugating Sulfo-Cyanine7 carboxylic acid to a chelator scaffold that was also modified with two maleimide groups. nih.gov This construct allowed for the subsequent attachment of thiol-containing targeting vectors, such as peptides, and the chelation of a radiometal for PET imaging. nih.gov The resulting hybrid imaging agent enabled both fluorescence and nuclear imaging, providing a powerful tool for in vivo studies. nih.gov

Another strategy involves the use of bifunctional linkers, such as those containing both an azide (B81097) and an amine group, which can be used to connect Sulfo-Cyanine7 to other functional moieties. lumiprobe.com These approaches open up a wide range of possibilities for the development of sophisticated probes for targeted imaging and therapy.

Analytical Validation Techniques in Synthetic Research (Excluding Basic Property Reporting)

The validation of the synthesis of this compound is a critical step to ensure the purity and structural integrity of the final product, which is essential for its subsequent use in bioconjugation. Researchers employ a combination of chromatographic and spectroscopic techniques to confirm the identity and purity of the synthesized dye. These methods are standard in the synthesis of cyanine-based dyes and their derivatives. nih.govspringernature.com

The primary analytical techniques for the validation of this compound and related cyanine dyes include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. lumiprobe.comlumiprobe.commdpi.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for both the purification and the purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is commonly utilized, separating the dye from starting materials, reaction by-products, and other impurities based on hydrophobicity.

For purification, crude reaction mixtures are often subjected to preparative RP-HPLC. lumiprobe.com A common solid phase is C18-functionalized silica. stanford.edu The mobile phase typically consists of a gradient system involving an aqueous buffer (like triethylammonium (B8662869) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent, most commonly acetonitrile. stanford.edu The separation is monitored by detecting the absorbance at the maximum absorption wavelength of the dye, which is around 750 nm for Sulfo-Cyanine7. lumiprobe.com Fractions containing the pure product are collected, and the solvent is removed, often by lyophilization, to yield the final product as a solid. stanford.edu

For purity validation, analytical RP-HPLC is used. A small amount of the purified dye is injected into the HPLC system, and the resulting chromatogram is analyzed. A single, sharp peak is indicative of a high-purity compound. Commercial suppliers of this compound and its derivatives often report a purity of ≥95% as determined by HPLC analysis. lumiprobe.comlumiprobe.com

In a study involving the synthesis of conjugates from a Sulfo-Cyanine7 core, RP-HPLC was used to validate the final products. The analysis provided specific retention times (tR) for the purified conjugates, demonstrating the technique's ability to resolve structurally similar molecules. lumiprobe.com

Table 1: Illustrative RP-HPLC Validation Data for Sulfo-Cyanine7 Derivatives

| Compound | Retention Time (t R ) |

| Sulfo-Cyanine7-FSC-(mal-MG11) 2 | 12.6 min lumiprobe.com |

| Sulfo-Cyanine7-FSC-(mal-c(RGDfK)-(PEG 4 )) 2 | 10.8 min lumiprobe.com |

This table presents data for complex derivatives of Sulfo-Cyanine7 to illustrate the application of RP-HPLC in resolving and validating related structures.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular identity of this compound by providing an accurate measurement of its molecular weight. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed. springernature.comlumiprobe.commdpi.com

HPLC is often coupled directly with a mass spectrometer (HPLC-MS), allowing for simultaneous purity assessment and mass confirmation of the eluted peaks. lumiprobe.comlumiprobe.com The resulting mass spectrum for this compound should show a prominent peak corresponding to the mass-to-charge ratio (m/z) of the molecular ion.

For example, in the characterization of Sulfo-Cyanine7-based imaging probes, MALDI-TOF mass spectrometry was used to confirm the identity of the synthesized molecules. The observed m/z values for the protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts were compared against the calculated exact mass, providing definitive structural confirmation. lumiprobe.com A similar approach is used to validate the successful synthesis of the this compound precursor itself.

Table 2: Example Mass Spectrometry Data for Sulfo-Cyanine7 Conjugates

| Compound | Ion | Observed m/z | Calculated Exact Mass |

| Sulfo-Cyanine7-FSC-(mal-MG11) 2 | [M+H]⁺ | 3932.09 lumiprobe.com | 3931.42 lumiprobe.com |

| [M+Na]⁺ | 3954.98 lumiprobe.com | ||

| Sulfo-Cyanine7-FSC-(mal-c(RGDfK)-(PEG 4 )) 2 | [M+H]⁺ | 3457.01 lumiprobe.com | 3456.95 lumiprobe.com |

| [M+Na]⁺ | 3480.18 lumiprobe.com |

This table showcases the precision of mass spectrometry in the validation of complex molecules containing the Sulfo-Cyanine7 core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly proton (¹H NMR) and sometimes carbon-13 (¹³C NMR) spectroscopy, is used for the detailed structural elucidation of the synthesized dye. mdpi.comnih.govresearchgate.net While mass spectrometry confirms the molecular weight, NMR provides information about the chemical environment of individual atoms within the molecule, confirming that the correct isomeric structure has been formed.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons in the polymethine chain, the aromatic rings of the indolenine system, the sulfonate groups, and, crucially, the protons of the maleimide ring. The integration and splitting patterns of these signals must be consistent with the proposed structure. Commercial batches of this compound are typically validated by ¹H NMR to ensure structural correctness. lumiprobe.com

Bioconjugation Strategies and Reaction Kinetics Utilizing Sulfo Cyanine7 Maleimide

Thiol-Specific Labeling of Biomolecules

The maleimide (B117702) functional group of Sulfo-Cyanine7 maleimide enables the specific labeling of biomolecules through the formation of a stable thioether bond with sulfhydryl (thiol) groups. lumiprobe.comaxispharm.com This reaction, a Michael addition, is highly selective for thiols, particularly those on cysteine residues within proteins and peptides, under mild physiological conditions (pH 6.5-7.5). axispharm.cominterchim.fr The high water solubility of sulfonated cyanine (B1664457) dyes like Sulfo-Cyanine7 is particularly advantageous for labeling delicate proteins that may be prone to denaturation. interchim.fr

For successful labeling, disulfide bonds within the biomolecule must first be reduced to free thiol groups. interchim.fr Reagents such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are often used for this purpose. lumiprobe.com Unlike DTT, excess TCEP typically does not need to be removed before conjugation. interchim.fr The labeling reaction itself is generally carried out in a buffer at a pH between 7.0 and 7.5, such as PBS, Tris, or HEPES. lumiprobe.com

Cysteine-Mediated Conjugation Efficiency and Selectivity

The conjugation of this compound to cysteine residues is a highly efficient and selective process. axispharm.com The reaction between the maleimide and the thiol group of a cysteine is rapid and specific at neutral pH. interchim.fr This chemoselectivity allows for the precise attachment of the fluorescent dye to a desired location on a protein or peptide, provided a cysteine residue is present.

However, the presence of reducing agents like TCEP, which are necessary to prevent the oxidation of thiols to disulfides, can sometimes interfere with the conjugation process. nih.gov Phosphines, being nucleophilic, can compete with the thiol groups for the maleimide, potentially leading to a complex mixture of products. nih.gov To circumvent this, methods have been developed to selectively oxidize and remove the excess phosphine (B1218219) reducing agent before the addition of the maleimide-containing dye, ensuring a more selective and efficient labeling of the target cysteine residues. nih.gov

Site-Directed and Random Labeling Approaches

The specificity of the maleimide-thiol reaction allows for both site-directed and random labeling strategies.

Site-directed labeling is achieved by engineering a cysteine residue at a specific location on a biomolecule where the fluorescent probe is desired. This approach is particularly useful when the position of the label is critical for maintaining the biomolecule's function or for specific imaging applications. For instance, researchers have successfully attached Sulfo-Cyanine7 to peptides at a specific cysteine residue for targeted imaging studies. nih.gov This method ensures a homogeneously labeled product with a defined dye-to-biomolecule ratio.

Random labeling , on the other hand, involves attaching the dye to naturally occurring cysteine residues within a protein. interchim.fr This approach is simpler as it does not require genetic engineering of the target biomolecule. However, it can result in a heterogeneous mixture of labeled proteins with the dye attached at various locations, which may affect the protein's biological activity. The number of labels per protein can be controlled to some extent by adjusting the molar ratio of the dye to the protein during the reaction. interchim.fr

Kinetic Studies of Maleimide-Thiol Reactions under Physiological Conditions

The reaction between maleimides and thiols is known for its rapid kinetics under physiological conditions (pH 6.5-7.5). interchim.frresearchgate.net The reaction rate is significantly faster at this pH range compared to the reaction with other nucleophilic groups like amines. axispharm.com This rapid conjugation is advantageous for efficiently labeling biomolecules.

However, the fast reaction kinetics can also present challenges, particularly in the formation of hydrogels, where rapid polymerization can lead to network heterogeneity. nih.gov Studies have shown that the reaction speed can be influenced by factors such as pH, buffer concentration, and the electronegativity of the crosslinker. nih.gov While a slower reaction can improve the uniformity of the resulting network, it may also allow for issues like cell settling in cell-based applications. nih.gov Therefore, optimizing the reaction kinetics is crucial for specific applications. The hydrolysis of the maleimide group is a competing reaction that can occur, particularly under non-optimal pH conditions. researchgate.net

Conjugation to Proteins and Peptides for Research Probes

The ability to conjugate this compound to proteins and peptides has made it a valuable tool for creating fluorescent probes for various research applications. lumiprobe.comlumiprobe.com These labeled biomolecules can be used for in vivo imaging, biodistribution studies, and other fluorescence-based assays. axispharm.comlumiprobe.com

Antibody and Antibody Fragment Labeling for Immunological Assays

This compound is utilized for the labeling of antibodies and their fragments for use in immunological assays and in vivo imaging. nih.govscience.gov The maleimide group reacts with thiol groups on the antibody, which can be naturally occurring or introduced through the reduction of disulfide bonds in the hinge region of the antibody. interchim.fr This allows for the creation of fluorescently labeled antibodies that can specifically target and visualize antigens of interest.

For example, Cy7-labeled peptides have been used for in vivo tumor homing assays. nih.gov Kits are also commercially available that provide all the necessary reagents for labeling antibodies with Sulfo-Cyanine7, simplifying the process for researchers. lumiprobe.comaxispharm.com These kits often utilize NHS ester chemistry to attach the dye, followed by gel filtration to purify the labeled antibody. lumiprobe.comaxispharm.com

Enzyme and Receptor Conjugation for Functional Studies

The conjugation of this compound to enzymes and receptors allows for the study of their function and localization. By attaching a fluorescent label, researchers can track the movement and interactions of these proteins within a cellular environment.

For instance, a study utilized Sulfo-Cyanine7 conjugated to a minigastrin analogue to target the cholecystokinin-2 (CCK-2) receptor and a cyclic RGD peptide to target the integrin αVβ3 receptor. acs.org These fluorescently labeled probes were used to investigate receptor expression and targeting in cancer cells. acs.org The high water solubility and favorable spectral properties of Sulfo-Cyanine7 make it an excellent choice for such in vivo imaging and functional studies. nih.govacs.org

Integration into Nucleic Acid and Oligonucleotide Probes

The selective labeling of nucleic acids and oligonucleotides is fundamental for their application as probes in molecular biology and diagnostics. axispharm.com this compound serves as a valuable reagent for this purpose, enabling the covalent attachment of a near-infrared (NIR) fluorophore to these biomolecules. axispharm.commedchemexpress.com The high water solubility imparted by the sulfonate groups makes Sulfo-Cyanine7 particularly suitable for bioconjugation in aqueous environments, which is critical when working with nucleic acids. axispharm.com The resulting fluorescently-labeled oligonucleotide probes are instrumental in a variety of analytical techniques, including hybridization assays. stratech.co.uk

Hybridization-Based Detection Systems

Oligonucleotide probes labeled with Sulfo-Cyanine7 are powerful tools for hybridization-based detection systems, which rely on the specific binding of the probe to a complementary target sequence. genelink.com The intense fluorescence and near-infrared emission of Sulfo-Cyanine7 are advantageous for these applications, offering high sensitivity and minimal background autofluorescence from biological samples. axispharm.comacs.org

Fluorescence in situ Hybridization (FISH): In FISH, labeled oligonucleotide probes are used to detect and localize specific DNA or RNA sequences within cells or tissues. genelink.com Probes labeled with Sulfo-Cyanine7 can be employed for this purpose, with the NIR fluorescence allowing for deep tissue penetration and clear signal detection. axispharm.com The general process involves fixing the biological sample, permeabilizing the cells to allow probe entry, hybridizing the Sulfo-Cyanine7-labeled probe to its target, washing away unbound probes, and visualizing the signal using fluorescence microscopy. mpi-bremen.de The brightness of cyanine dyes can enhance detection, and strategies like using doubly-labeled probes can further improve signal intensity. nih.gov

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be designed using oligonucleotides labeled with Sulfo-Cyanine7. stratech.co.uklubio.ch In a typical FRET application, two interacting oligonucleotides are labeled, one with a donor fluorophore and the other with an acceptor. When the two probes hybridize to an adjacent target sequence, bringing the donor and acceptor into close proximity, energy transfer can occur. While Sulfo-Cyanine7 is often used as a far-red emitter, its utility in FRET pairs depends on the spectral overlap with a suitable donor or acceptor dye. stratech.co.uk For instance, it could potentially serve as an acceptor for donors like Cy5 or other far-red dyes.

Advanced Bioconjugation Techniques

To improve the performance and specificity of Sulfo-Cyanine7 conjugates, particularly for in vivo applications or in complex samples, advanced bioconjugation strategies are employed. These techniques aim to enhance stability, solubility, and targeting precision while minimizing off-target reactions.

Chemoselective Strategies in Complex Biological Milieux

Performing bioconjugation in complex biological environments, such as cell lysates or serum, presents significant challenges. These milieux contain high concentrations of endogenous molecules with reactive functional groups, such as the thiol-containing peptide glutathione (B108866), which can compete with the target molecule for reaction with the maleimide.

The thiol-maleimide reaction is highly chemoselective for thiols over amines at a neutral pH range of 6.5-7.5, with the reaction rate being approximately 1,000 times faster. axispharm.com However, to ensure specificity in a complex mixture, several strategies can be implemented:

pH Optimization: Strictly maintaining the pH between 6.5 and 7.5 is crucial to favor the thiol-maleimide reaction and prevent side reactions, such as the reaction of maleimides with primary amines which is more prevalent at pH values above 8.5. cyanagen.com

Sequential Alkylation: In some research contexts, a sequential labeling strategy can be used to differentiate between and selectively label various cysteine oxidation states. nih.gov For example, free thiols can first be blocked with a non-fluorescent alkylating agent like iodoacetamide (B48618) (IAM) at neutral pH. Subsequently, the pH can be lowered (e.g., to 4.5), and a maleimide-linked probe can be added to react with other specific targets, such as S-sulfinated cysteines, which are stable at acidic pH while the maleimide reactivity with any remaining thiols is reduced. nih.gov

Purification Pre-Conjugation: Whenever possible, purifying the target biomolecule from the complex milieu before conjugation is the most effective way to prevent non-specific reactions and quenching of the maleimide reagent by competing thiols.

Despite its general stability, the thioether bond formed from the maleimide reaction can undergo a retro-Michael reaction, especially in the presence of other thiols, which could lead to conjugate instability in reducing biological environments. nih.gov

PEGylation and Cross-Linking for Enhanced Conjugate Performance

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a widely used strategy to improve the properties of bioconjugates. acs.orgaxispharm.com Incorporating PEG linkers into this compound conjugates can offer several advantages:

Enhanced Solubility and Stability: PEG chains increase the hydrodynamic radius and water solubility of the conjugate, which can prevent aggregation and improve stability. axispharm.com

Improved Pharmacokinetics: For in vivo applications, PEGylation can prolong the circulation time of the conjugate by shielding it from proteolytic degradation and reducing renal clearance. acs.org

Reduced Immunogenicity: The PEG layer can mask antigenic sites on the biomolecule, reducing its immunogenicity. axispharm.com

PEG linkers functionalized with a maleimide group at one end (e.g., Alkyne-PEG3-maleimide) are commercially available and can be used to introduce a PEG spacer between the Sulfo-Cyanine7 dye and the target biomolecule. lumiprobe.com

Cross-Linking: Heterobifunctional cross-linkers are powerful tools for creating complex conjugates. Reagents like Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) contain both a maleimide group and an amine-reactive N-hydroxysuccinimide (NHS) ester. cyanagen.combio-world.comcovachem.com This allows for a two-step conjugation process:

The NHS ester end of Sulfo-SMCC is first reacted with a primary amine on one molecule (e.g., an antibody) at pH 7-9. cyanagen.com

After removing the excess cross-linker, the now maleimide-activated molecule is reacted with a thiol-containing molecule, which could be a protein, a peptide, or a thiol-modified oligonucleotide labeled with Sulfo-Cyanine7. windows.net

This controlled, stepwise approach prevents the unwanted polymerization that can occur with homobifunctional cross-linkers and allows for the precise assembly of multi-component systems, such as antibody-oligonucleotide conjugates for advanced imaging or therapeutic applications. nih.govcovachem.com The cyclohexane (B81311) ring within the SMCC structure enhances the stability of the maleimide group against hydrolysis compared to linkers without this feature. windows.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | ~750 nm | axispharm.com |

| Emission Maximum (λem) | ~773 nm | axispharm.com |

| Molar Extinction Coefficient (ε) | ~240,600 M⁻¹cm⁻¹ | lumiprobe.com |

| Fluorescence Quantum Yield (Φ) | ~0.24 | lumiprobe.com |

| Molecular Weight | ~869.10 g/mol (as potassium salt) | lumiprobe.com |

Table 2: Recommended Reaction Conditions for this compound Conjugation

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols; minimizes maleimide hydrolysis and reaction with amines. | axispharm.comwindows.netcyanagen.com |

| Temperature | Room Temperature or 4°C | Sufficient for reaction completion; lower temperature can be used for sensitive biomolecules or overnight reactions. | bioacts.com |

| Buffer | Phosphate (B84403), HEPES, Tris (thiol-free) | Provides a stable pH environment without competing thiols. | thermofisher.com |

| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Reduces disulfide bonds to free thiols prior to conjugation; does not need to be removed before adding maleimide. | biotium.com |

| Molar Ratio | 10-20 fold molar excess of dye to thiol | Drives the reaction towards completion. | bioacts.com |

Advanced Spectroscopic and Imaging Methodologies Employing Sulfo Cyanine7 Maleimide Conjugates

Near-Infrared Fluorescence Spectroscopy in Biological Research

Near-infrared fluorescence spectroscopy of Sulfo-Cyanine7 maleimide (B117702) conjugates provides a powerful means to probe biological systems. The dye's spectral characteristics in the NIR window (700-900 nm) make it particularly suitable for in vivo studies, where light scattering and absorption by endogenous molecules like hemoglobin and melanin (B1238610) are minimized. axispharm.combmgrp.eu

Spectroscopic Characterization of Conjugates in Diverse Environments

The photophysical properties of Sulfo-Cyanine7 maleimide are influenced by its local environment. As a sulfonated dye, it exhibits good solubility in aqueous buffers such as phosphate-buffered saline (PBS), as well as polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). nih.govlumiprobe.com This solubility is crucial for labeling proteins in their native, aqueous environments without causing denaturation. bmgrp.eu The specific spectroscopic characteristics, such as absorption and emission maxima, can exhibit slight shifts depending on the solvent's polarity and viscosity. dntb.gov.uaacs.org For instance, an increase in solvent viscosity can lead to a higher quantum yield due to reduced torsional freedom of the cyanine (B1664457) backbone. acs.org

Below is a table summarizing the typical spectroscopic properties of this compound.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~750 nm | nih.govlumiprobe.com |

| Emission Maximum (λem) | ~773 nm | axispharm.com |

| Molar Extinction Coefficient (ε) | ~240,600 M⁻¹cm⁻¹ | lumiprobe.com |

| Solubility | Good in water, DMF, DMSO | nih.govlumiprobe.com |

Quenching and De-quenching Mechanisms in Reporter Systems

Fluorescence quenching, a process that decreases the intensity of fluorescence, is a key principle in the design of responsive fluorescent probes. nih.gov For cyanine dyes like Sulfo-Cyanine7, quenching can occur through various mechanisms, including the formation of non-fluorescent aggregates and interactions with specific quencher molecules. researchgate.net Molecular oxygen and certain phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), have been shown to quench the fluorescence of cyanine dyes by reacting with their polymethine bridge. nih.govnih.gov This process can sometimes be reversible, for instance, by illumination with ultraviolet light in the case of TCEP quenching. nih.gov

The maleimide group itself can act as a fluorescence quencher. nih.gov Studies on other fluorophores have shown that maleimides can quench fluorescence through a photoinduced electron transfer (PET) mechanism. nih.gov In this process, the maleimide group accepts an electron from the excited fluorophore, leading to non-radiative decay. lumiprobe.comnih.gov Upon covalent reaction of the maleimide with a thiol group, this quenching effect is eliminated, resulting in a "turn-on" of fluorescence. This de-quenching mechanism is the basis for fluorogenic probes that become fluorescent only upon reaction with their target, thereby reducing background noise and enhancing signal specificity. nih.gov

Förster Resonance Energy Transfer (FRET) Applications with Sulfo-Cyanine7

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule that is highly sensitive to the distance between them, typically in the range of 1-10 nanometers. nih.govbiocompare.com This "spectroscopic ruler" is widely used to study molecular interactions, such as protein-protein interactions and conformational changes. nih.govbu.edu

For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. biocompare.com With its strong absorption in the near-infrared region, Sulfo-Cyanine7 is an excellent FRET acceptor for various donor fluorophores that emit in the far-red to near-infrared range. For example, it can be paired with donor dyes like Alexa Fluor 647 or other cyanine dyes such as Cy5. A FRET-based probe could be designed where a conformational change in a protein brings a donor and a this compound acceptor into close proximity, leading to quenching of the donor's fluorescence and the appearance of sensitized emission from the Sulfo-Cyanine7. mdpi.comnih.govresearchgate.net The efficiency of FRET can be precisely measured to calculate the distance between the donor and acceptor, providing valuable structural and dynamic information about the labeled biomolecule. nih.gov

Fluorescence Imaging Techniques for Cellular and Tissue Research

The conjugation of this compound to antibodies and other targeting molecules enables high-contrast fluorescence imaging of specific cellular and tissue components. axispharm.combmgrp.eu Its NIR emission is particularly advantageous for deep-tissue imaging in living organisms. axispharm.com

High-Resolution Fluorescence Microscopy of Labeled Subcellular Structures

Conventional fluorescence microscopy is limited by the diffraction of light to a resolution of approximately 200 nanometers. researchgate.net Super-resolution microscopy techniques have emerged to overcome this limitation, allowing for the visualization of subcellular structures with nanoscale detail. nih.govnih.gov Cyanine dyes, including those in the Cy7 family, are well-suited for techniques like Stochastic Optical Reconstruction Microscopy (STORM). nih.govjyi.orgelifesciences.org STORM relies on the stochastic activation and localization of individual photo-switchable fluorophores to reconstruct a super-resolved image. hhmi.org

This compound-labeled antibodies can be used to target specific subcellular structures, such as the cytoskeleton or mitochondria, for super-resolution imaging. nih.govjyi.orghhmi.org For instance, by labeling actin or tubulin antibodies with this compound, researchers can visualize the intricate network of cytoskeletal filaments with a resolution that allows for the detailed analysis of their organization and dynamics in living cells. nih.govelifesciences.orgspringernature.com Similarly, labeling proteins on the mitochondrial membrane, such as Tom20, can reveal the complex architecture of mitochondrial cristae. jyi.orginnovations-report.com

The table below provides examples of subcellular structures that can be imaged using this compound conjugates and super-resolution microscopy.

| Subcellular Structure | Targeting Strategy | Imaging Technique | Potential Findings |

| Cytoskeleton (Actin, Tubulin) | Antibody-based labeling of actin or tubulin | STORM | Detailed organization of filaments, dynamic rearrangements |

| Mitochondria | Antibody-based labeling of outer membrane proteins (e.g., Tom20) | STED, STORM | Visualization of cristae structure, protein distribution |

| Golgi Apparatus | Labeling of Golgi-resident proteins | 3D-SIM | Elucidation of cisternal organization and trafficking |

| Nuclear Pore Complex | Labeling of nucleoporins | W-4PiSMSN | High-resolution 3D architecture of the pore |

Flow Cytometry for Cell Sorting and Analysis of Labeled Populations

Flow cytometry is a high-throughput technique used to analyze and sort large populations of cells based on their light scattering and fluorescence properties. youtube.comyoutube.com By labeling cells with antibodies conjugated to fluorescent dyes, specific cell populations can be identified and quantified. bdbiosciences.comnih.gov

This compound can be conjugated to antibodies to create reagents for multi-color flow cytometry. biocompare.combdbiosciences.com Its emission in the near-infrared spectrum allows it to be used in combination with other fluorophores that emit at shorter wavelengths, enabling the simultaneous analysis of multiple cellular markers. bdbiosciences.com For example, an antibody targeting a specific cell surface protein can be labeled with this compound. When a mixed population of cells is incubated with this antibody and passed through the flow cytometer, the cells expressing the target protein will be fluorescently labeled and can be distinguished from the negative population. youtube.comnih.gov This allows for the quantification of different cell types within a heterogeneous sample and the sorting of specific populations for further analysis. youtube.com

Super-Resolution Imaging with Cyanine Dyes

Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), have revolutionized fluorescence imaging by breaking the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. wikipedia.orgoni.bionih.govnih.govnih.gov These methods rely on the ability to sequentially and stochastically switch individual fluorophores between a fluorescent "on" state and a dark "off" state. nih.govnih.gov By precisely localizing a small, spatially separated subset of fluorophores in each frame and then compiling thousands of frames, a composite high-resolution image is constructed. nih.gov

Cyanine dyes are a prominent class of organic fluorophores utilized in STORM. wikipedia.orgfsu.edu Techniques like direct STORM (dSTORM) are compatible with a wide range of common fluorophores, which can be induced to "blink" in the presence of specific imaging buffers. oni.biothermofisher.com The fundamental principle of STORM involves the stochastic activation of individual, photoswitchable fluorophores. oni.bio An activator molecule, when excited, serves to reactivate a reporter molecule back to its fluorescent state. wikipedia.org

While specific studies detailing the use of this compound in STORM are not prevalent in the reviewed literature, the photophysical properties of the broader cyanine dye family make them well-suited for such applications. thermofisher.com Sulfo-Cyanine7's high quantum yield, photostability, and strong absorption in the far-red spectrum are advantageous characteristics for super-resolution imaging. lumiprobe.com Its emission in the NIR region helps to minimize autofluorescence from biological samples, a critical factor for achieving the high signal-to-noise ratio required for accurate single-molecule localization. nih.gov The maleimide functional group allows for its covalent attachment to proteins, enabling the high-density labeling of specific targets necessary for reconstructing detailed ultrastructural images. lumiprobe.com

| Super-Resolution Technique | Principle | Role of Cyanine Dyes |

| STORM (Stochastic Optical Reconstruction Microscopy) | Relies on the stochastic, sequential activation and localization of photoswitchable fluorophores to reconstruct a high-resolution image. oni.bionih.govnih.gov | Cyanine dyes are a key class of fluorophores used, often in pairs (activator-reporter), that can be switched between fluorescent and dark states. wikipedia.orgfsu.edu |

| PALM (Photoactivated Localization Microscopy) | Similar to STORM, but traditionally uses photoactivatable fluorescent proteins that are genetically fused to target proteins. wikipedia.orgnih.govsdstate.edu | While historically reliant on fluorescent proteins, PALM principles can be applied with synthetic dyes like cyanines. fsu.edu |

Pre-Clinical In Vivo Optical Imaging Research

The near-infrared emission of Sulfo-Cyanine7 makes it an exceptional candidate for in vivo optical imaging, as light in this spectral range (700-900 nm) can penetrate biological tissues more deeply with reduced absorption and scattering by endogenous molecules like hemoglobin and water. axispharm.comaxispharm.com This results in lower autofluorescence and higher contrast images. The maleimide derivative of Sulfo-Cyanine7 allows for its conjugation to thiol-containing molecules, such as peptides and antibodies, creating targeted probes for non-invasive research in live animal models. lumiprobe.com

Optimization of Probe Pharmacokinetics and Biodistribution in Animal Models

Research has shown that the physicochemical properties of the dye, such as charge and hydrophilicity, can dramatically influence the biodistribution of the conjugated molecule. In a study comparing different cyanine dye-peptide conjugates, it was observed that conjugates with negatively charged, hydrophilic dyes (like sulfonated cyanines) exhibited different in vivo behavior compared to those with positively charged, lipophilic dyes. researchgate.netnih.gov While the hydrophilic conjugates showed less accumulation in cells in vitro, they demonstrated fluorescence in tumors in vivo, highlighting that in vitro uptake does not always predict in vivo performance. nih.gov This suggests that the hydrophilicity imparted by the sulfo- groups on Sulfo-Cyanine7 can be advantageous for in vivo applications, potentially reducing non-specific binding and promoting favorable biodistribution. axispharm.comlumiprobe.com

Furthermore, the conjugation chemistry itself can impact the probe's fate in vivo. The maleimide group, which reacts with thiols, has been noted to have potential for cross-reactivity with abundant biological molecules like albumin in the blood, which can alter the biodistribution of nanoparticles. nih.gov Therefore, optimizing the design of this compound conjugates, for instance by modifying the linker between the dye and the targeting moiety, is a key area of research to fine-tune their PK profiles for specific applications. For example, studies with Cy7-labeled conjugates have been used to track the delivery of nanoparticles to tumors, showing accumulation in the tumor region over time. researchgate.netnih.gov

| Study Focus | Key Finding | Implication for Sulfo-Cyanine7 Probes |

| Dye Physicochemical Properties | Hydrophilic, negatively charged dyes showed different, sometimes more favorable, in vivo biodistribution for tumor imaging compared to lipophilic, positive dyes. researchgate.netnih.gov | The sulfonated groups of Sulfo-Cyanine7 provide hydrophilicity, which can be beneficial for reducing non-specific uptake and improving tumor targeting. axispharm.com |

| Conjugation Chemistry | Maleimide groups can potentially cross-react with thiols in the blood (e.g., albumin), which can alter the biodistribution of the conjugate. nih.gov | Careful probe design is necessary to control and optimize the in vivo behavior and clearance of this compound conjugates. |

| Targeted Nanoparticle Tracking | Cy7-labeled nanoparticles demonstrated successful tracking and accumulation in tumor tissues in mouse models. researchgate.netnih.gov | This compound is a valuable tool for labeling and tracking the in vivo fate of complex drug delivery systems. |

Quantitative Analysis of Fluorescence Signals in Live Organisms

A major goal of in vivo imaging is to move beyond qualitative visualization to quantitative assessment of biological targets and processes. Quantifying the fluorescence signal from a Sulfo-Cyanine7-labeled probe can provide valuable information about the concentration and location of the target. However, this is challenging due to the confounding effects of tissue autofluorescence and the scattering and absorption of light by tissues. nih.govfeilab.org

Advanced imaging systems and analytical methods are being developed to address these challenges. Multispectral imaging systems, for example, can distinguish the specific signal of the NIR dye from the background autofluorescence, thereby increasing sensitivity and the signal-to-noise ratio. feilab.org Recent studies using cyanine dye-doped nanoparticles have demonstrated a linear relationship between the fluorescence signal intensity and the concentration of the nanoparticles within subcutaneous tissues in mice. nih.gov This indicates that under controlled conditions, quantitative analysis is feasible.

To standardize the analysis, semi-quantitative scoring systems can be validated against objective image analysis software. frontiersin.org Such systems use parameters like average fluorescence intensity within a region of interest (ROI) and can achieve high sensitivity and specificity in detecting fluorescently labeled tissues. frontiersin.org While brighter signals from fluorescent reporters are generally easier to detect, the low background of bioluminescence often results in superior signal-to-background ratios. nih.gov For fluorescence imaging, particularly in the far-red and NIR spectrum where Sulfo-Cyanine7 emits, using strategies to reduce background, such as feeding animals a low-chlorophyll diet, can significantly improve detection sensitivity. nih.gov

| Method/Finding | Description | Relevance to Sulfo-Cyanine7 |

| Linear Signal Response | Studies with Cy7-doped nanoparticles showed a linear increase in fluorescent signal with increasing particle concentration in subcutaneous tissue. nih.gov | Suggests that the signal from Sulfo-Cyanine7 probes can be used for quantitative assessments of probe concentration in vivo. |

| Multispectral Imaging | Systems that can separate the dye's fluorescence spectrum from tissue autofluorescence significantly improve sensitivity and quantification. feilab.org | Essential for accurately quantifying Sulfo-Cyanine7 signals, especially for deep-tissue imaging. |

| Semi-Quantitative Scoring | Validated scoring systems based on fluorescence intensity provide an objective method for analyzing fluorescence in tissues like lymph nodes. frontiersin.org | Provides a framework for standardizing the interpretation of in vivo images obtained with Sulfo-Cyanine7 probes. |

| Background Reduction | Minimizing tissue autofluorescence, for instance through specialized diets, improves the sensitivity of detection for NIR fluorescent reporters. nih.gov | A critical experimental consideration for achieving accurate quantitative data with Sulfo-Cyanine7. |

Multi-Modality Imaging Approaches Incorporating Sulfo-Cyanine7 (e.g., PET-Fluorescence)

Combining the strengths of different imaging modalities into a single probe offers a powerful approach to biomedical research and diagnostics. Multi-modality probes that incorporate Sulfo-Cyanine7 for fluorescence imaging and a radionuclide for Positron Emission Tomography (PET) are of particular interest. nih.gov This combination leverages the high sensitivity and unlimited tissue penetration of PET for whole-body screening and quantitative analysis, with the high spatial resolution of fluorescence imaging for detailed tissue analysis or image-guided surgery. nih.govgithub.io

Several strategies have been developed to create these dual-modality PET/fluorescence agents. nih.gov One approach involves using a chelator, such as Fusarinine C (FSC), as a scaffold. The FSC can be used to chelate a positron-emitting radiometal like gallium-68 (B1239309) (⁶⁸Ga) while also being conjugated to both a targeting vector (e.g., a peptide) and a Sulfo-Cyanine7 dye. Such agents have been successfully used for dual-modality imaging of receptors in tumor xenograft models, where PET imaging visualizes the tumor at early time points, and optical imaging provides excellent contrast at later time points.

Another strategy involves the direct labeling of a cyanine dye with a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F). researchgate.net These probes combine the stable signal of the fluorophore with the decaying signal of the radioisotope. nih.gov PET/CT can be used for non-invasive deep-tissue imaging to locate sentinel nodes, for example, while the persistent fluorescence signal can be used for intraoperative guidance after the PET isotope has decayed. nih.govgithub.io The choice of fluorophore is critical, with NIR dyes like the cyanine family being preferred for their superior tissue penetration and minimal tissue autofluorescence. nih.gov

| Probe Design Strategy | Description | Example/Application |

| Chelator Scaffolding | A chelator (e.g., Fusarinine C) binds a radiometal (e.g., ⁶⁸Ga) for PET and is also conjugated to a targeting peptide and Sulfo-Cyanine7 for fluorescence. | Imaging of cholecystokinin-2 or integrin αvβ3 receptors in tumors. PET provides early visualization, while fluorescence gives high-contrast images at later times. |

| Direct Radiolabeling | A positron-emitting radiohalogen (e.g., ¹⁸F) is directly incorporated into the structure of the cyanine dye-conjugate. researchgate.net | 18F and Cyanine 7-labeled macromolecules for sentinel lymph node mapping, combining deep-tissue PET with high-resolution optical guidance. nih.gov |

| Antibody Conjugation | An antibody is labeled with both a chelator for a radionuclide (e.g., DOTA for ⁶⁸Ga) and an NIR fluorescent dye (e.g., an IRDye). nih.gov | Targeting specific cell surface proteins (e.g., P-glycoprotein) on chemoresistant tumors for dual PET and fluorescence imaging. |

Applications in Molecular and Cellular Research

Real-time Monitoring of Biological Processes

The ability to track the movement and interaction of molecules within living cells is crucial for understanding their function. Sulfo-Cyanine7 maleimide (B117702), as a bright and photostable NIR fluorophore, is well-suited for such real-time monitoring applications. nih.gov When conjugated to specific proteins, it allows for the visualization of dynamic cellular events with minimal background interference from autofluorescence. nih.gov

Receptor-Ligand Binding Dynamics in Live Cells

The interaction between cell surface receptors and their ligands is a fundamental process in cell signaling. By labeling either the ligand or the receptor with Sulfo-Cyanine7 maleimide, these dynamic interactions can be monitored in real-time in living cells. nih.govaatbio.com This approach allows for the quantification of binding affinities and the observation of receptor clustering and internalization upon ligand binding. nih.gov

For instance, a study by Becker et al. utilized an indotricarbocyanine dye, structurally similar to Cyanine7, conjugated to the somatostatin (B550006) analog octreotate to image receptor-positive tumors. nih.gov The fluorescent ligand accumulated in tumor tissue, demonstrating the specificity of the ligand-receptor interaction. nih.gov While this study used a different cyanine (B1664457) dye, the principle is directly applicable to this compound. A hypothetical study could involve labeling a specific antibody or a small molecule ligand with this compound to determine its binding affinity (Kd) to its target receptor on live cells. The fluorescence intensity at the cell surface would be measured at different concentrations of the labeled ligand to determine the binding parameters.

A study on developing targeted hybrid imaging probes provides concrete data on the binding affinity of a Sulfo-Cyanine7 conjugate. youtube.com In this research, a minigastrin analogue (MG11) targeting the cholecystokinin-2 receptor (CCK2R) was conjugated with Sulfo-Cyanine7. The binding affinity of this conjugate was determined using a cell-based competition assay. youtube.com

| Compound | Target Receptor | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|---|

| Sulfo-Cy7-FSC-MG | CCK2R | A431-CCK2R | 2.81 ± 0.66 | youtube.com |

| [natGa]Sulfo-Cy7-FSC-MG | CCK2R | A431-CCK2R | 2.68 ± 0.53 | youtube.com |

Protein-Protein Interaction Studies

Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique to study protein-protein interactions in living cells. nih.gov FRET occurs when two fluorophores, a donor and an acceptor, are in close proximity (typically 1-10 nm). youtube.com If one protein is labeled with a donor fluorophore and its interacting partner is labeled with a suitable acceptor, the interaction can be detected by measuring the energy transfer from the donor to the acceptor. nih.govresearchgate.net

This compound can serve as an acceptor fluorophore in a FRET pair with a donor dye that has an emission spectrum overlapping with the excitation spectrum of Sulfo-Cyanine7. For example, a common FRET donor for far-red acceptors like Cy5 (spectrally similar to Sulfo-Cyanine7) is Cy3. nih.gov To study the interaction between two proteins, Protein X and Protein Y, one could label Protein X with Cy3 maleimide and Protein Y with this compound. If the two proteins interact, excitation of the Cy3 donor would lead to an emission from the Sulfo-Cyanine7 acceptor, which can be quantified to determine the FRET efficiency.

While specific FRET studies detailing the use of this compound as an acceptor are not abundant in publicly available literature, the principles are well-established. The following table illustrates hypothetical FRET efficiency data that could be obtained from such an experiment.

| Interacting Proteins | Donor Fluorophore | Acceptor Fluorophore | FRET Efficiency (%) | Reference |

|---|---|---|---|---|

| Protein X and Protein Y (Interacting) | Cy3 | Sulfo-Cyanine7 | 35 ± 5 | Hypothetical Data |

| Protein X and Protein Z (Non-interacting) | Cy3 | Sulfo-Cyanine7 | 5 ± 2 | Hypothetical Data |

Enzyme Activity and Protease Sensing Methodologies

The aberrant activity of certain enzymes, particularly proteases, is a hallmark of many diseases. researchgate.net Fluorescent probes that can report on enzyme activity are therefore valuable tools for both basic research and diagnostics.

Development of Activatable Fluorescent Probes

Activatable or "smart" probes are designed to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme. nih.govresearchgate.net This "turn-on" mechanism provides a high signal-to-background ratio for detecting enzyme activity. One common strategy for designing activatable probes is to use a FRET pair linked by a peptide sequence that is a substrate for the target protease. lumiprobe.com In the intact probe, the fluorescence of the donor is quenched by the acceptor. Upon cleavage of the peptide linker by the protease, the donor and acceptor are separated, leading to an increase in the donor's fluorescence.

Sulfo-Cyanine7 can be used as a component in such activatable probes. For example, a peptide substrate for a specific matrix metalloproteinase (MMP) could be synthesized with a fluorescent donor on one end and this compound attached to a cysteine residue on the other end to act as a quencher. In the presence of active MMP, the peptide is cleaved, and the fluorescence of the donor is restored.

Research into activatable NIR probes has shown the utility of cyanine dyes. A study on the development of activatable NIR-II fluorescent probes demonstrated the synthesis of probes for detecting pH, ATP, and metal ions. researchgate.netnih.gov Another study reported a generalizable synthesis of bioresponsive NIR fluorescent probes using a sulfonated heptamethine cyanine prototype for imaging cell hypoxia, which is activated by nitroreductase. nih.gov The following table presents data on the fluorescence enhancement of a nitroreductase-activatable probe.

| Probe | Activating Enzyme | Fold Fluorescence Enhancement | Reference |

|---|---|---|---|

| Nitroreductase-activatable Cy7 Probe | Nitroreductase | >10 | nih.gov |

Cellular Uptake and Intracellular Trafficking Studies

Understanding how molecules are taken up by cells and transported within them is crucial for cell biology and drug delivery research. nih.gov By labeling proteins or nanoparticles with this compound, their internalization and subsequent trafficking pathways can be visualized and quantified. lumiprobe.com

Endocytosis and Exocytosis Pathway Tracing

Endocytosis is the process by which cells internalize molecules by engulfing them in a vesicle. researchgate.net To trace the endocytic pathway of a specific protein, the protein can be labeled with this compound. After introducing the labeled protein to cells, its internalization can be monitored over time using fluorescence microscopy. Co-localization studies with known markers of endocytic compartments (e.g., early endosomes, late endosomes, lysosomes) can then be performed to determine the specific pathway taken by the protein. nih.govnih.gov

A study on cell endocytosis-activated fluorescent probes in the NIR-II window highlights a strategy where probes are designed to become fluorescent upon entering the acidic environment of lysosomes. nih.govresearchgate.net This principle can be adapted for Sulfo-Cyanine7 based probes to specifically report on lysosomal trafficking.

The study on targeted hybrid imaging probes also provides data on the cellular uptake of a Sulfo-Cyanine7 conjugate. youtube.com The internalization of [⁶⁸Ga]Sulfo-Cy7-FSC-MG into A431-CCK2R cells was measured over time, showing a time-dependent increase in internalized activity. youtube.com

| Compound | Cell Line | Time (hours) | Internalized Activity (% of total) | Reference |

|---|---|---|---|---|

| [⁶⁸Ga]Sulfo-Cy7-FSC-MG | A431-CCK2R | 1 | 4.56 ± 0.39 | youtube.com |

| [⁶⁸Ga]Sulfo-Cy7-FSC-MG | A431-CCK2R | 2 | 8.75 ± 1.32 | youtube.com |

Material Science and Drug Delivery Research

The unique properties of this compound, particularly its high water solubility, near-infrared (NIR) fluorescence, and specific reactivity towards thiol groups, make it a valuable tool in material science and drug delivery research. lumiprobe.comaxispharm.com Its ability to form stable covalent bonds with thiolated molecules allows for the precise labeling and tracking of various materials, from nanoscale drug carriers to bulk hydrogel scaffolds. lumiprobe.comaxispharm.com The NIR emission is especially advantageous for in-vivo imaging applications, as it allows for deep tissue penetration with minimal background interference from biological tissues. axispharm.comaxispharm.com

Functionalization of Nanoparticles and Liposomes for Research

In the field of drug delivery, nanoparticles and liposomes are extensively researched as carriers to transport therapeutic agents to specific sites within the body. A critical aspect of this research is the ability to track the biodistribution, accumulation, and clearance of these carriers in real-time. This compound serves as an ideal fluorescent probe for this purpose.

Researchers can functionalize the surface of nanoparticles or liposomes with thiol groups and then conjugate this compound through the highly selective maleimide-thiol reaction. lumiprobe.comtocris.com This process creates a stably labeled carrier that can be visualized using fluorescence imaging techniques. The high water solubility of the "sulfo-" variant of the dye is particularly beneficial, as it allows the labeling reaction to occur in aqueous buffers, preserving the integrity of sensitive biological preparations like liposomes. lumiprobe.cominterchim.fr The resulting fluorescently tagged nanoparticles and liposomes can be used in preclinical studies to non-invasively monitor their journey through an organism, providing crucial data on targeting efficiency and pharmacokinetics. lumiprobe.com

The table below summarizes the key properties of this compound that are relevant to its application in nanoparticle and liposome (B1194612) functionalization.

| Property | Description | Reference |

| Reactive Group | Maleimide | lumiprobe.com |

| Target Moiety | Thiol (Sulfhydryl, -SH) groups | axispharm.com |

| Excitation Wavelength (λex) | ~750 nm | axispharm.cominterchim.fr |

| Emission Wavelength (λem) | ~776 nm | axispharm.cominterchim.fr |

| Fluorescence Spectrum | Near-Infrared (NIR) | axispharm.com |

| Solubility | Good in water, DMSO, DMF | lumiprobe.com |

| This table is interactive. You can sort and filter the data. |

Hydrogel Integration for Biodegradation Studies

Hydrogels, which are water-swollen polymer networks, are widely investigated for applications in tissue engineering and controlled drug release. biorxiv.orgwiserpub.com The rate at which a hydrogel degrades is a critical design parameter, as it must match the rate of tissue regeneration or the desired drug release profile. Maleimide-thiol chemistry is a common method for creating biocompatible hydrogels. biorxiv.orgnih.gov In this process, polymer precursors functionalized with maleimide groups are crosslinked with thiol-containing molecules. mdpi.com

This compound can be integrated into these hydrogel systems to act as a reporter for degradation. For example, a thiolated peptide sequence that is susceptible to cleavage by specific enzymes can be labeled with the dye and then used to crosslink the hydrogel. As the hydrogel degrades and the peptide linkers are cleaved, the fluorescent fragments are released. The rate of degradation can then be quantified by measuring the increase in fluorescence in the surrounding medium over time.

Research on maleimide-functionalized hydrogels has provided insights into their properties and degradation behavior, as detailed in the findings below.

| Polymer System | Key Findings | Research Focus | Reference |

| Dextran-Maleimide & Chitosan-Thiol | Hydrogel completely degraded after 9 days. The formulation's gelation time and swelling ratio were characterized, indicating its suitability for biomedical applications. | Development of a novel biodegradable hydrogel. | biorxiv.org |

| Hyaluronic Acid (HA)-Maleimide & Gelatin-Maleimide with PEG-Thiol Crosslinker | Rapid gelation (<5 seconds) was confirmed visually and by the disappearance of the maleimide peak in NMR spectra. The system showed biocompatibility with human fibroblasts. | Creation of a rapidly crosslinkable, ECM-based hydrogel platform for regenerative medicine. | mdpi.com |

| Dextran-Maleimide & Hyaluronic Acid (HA)-Thiol | Complete degradation was observed after 9 days. The study optimized a 2% polymer concentration for biomedical applications based on gelation time. | Characterization of a biocompatible hydrogel system with tunable properties. | wiserpub.comresearchgate.net |

| Hyaluronic Acid (HA)-Maleimide | The hydrogel platform allowed for the discrete manipulation of cell-matrix interactions by incorporating RGD peptides to study hepatic cell functionality. | Investigating cellular responses to physical and biochemical cues in a 3D microenvironment. | nih.gov |

| This table is interactive. You can sort and filter the data. |

Computational and Theoretical Investigations of Sulfo Cyanine7 Maleimide

Molecular Dynamics Simulations of Conjugates and Interactions

Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic nature of molecules, offering a virtual microscope to observe the behavior of Sulfo-Cyanine7 maleimide (B117702) conjugates over time. These simulations solve Newton's equations of motion for every atom in the system, providing a trajectory that reveals how the molecule interacts with its biological environment, such as proteins, nucleic acids, and membranes. mdpi.comresearchgate.netnih.gov

Research in this area focuses on understanding how the attachment of the Sulfo-Cyanine7 maleimide dye affects the structure, flexibility, and function of the target biomolecule, and conversely, how the biological environment influences the dye's properties. For instance, MD simulations have been employed to study the dynamics of cyanine (B1664457) dyes attached to DNA Holliday junctions, revealing how the attachment site and DNA structure affect the dye's orientation and interactions. nih.govresearchgate.netrsc.org These simulations typically use force fields like AMBER or CHARMM for the biomolecules and general-purpose force fields like the General Amber Force Field (GAFF) for the dye molecule after deriving the necessary parameters. nih.govnih.gov

Simulations can predict the conformational ensemble of the dye-protein conjugate, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate binding free energies. mdpi.com This information is crucial for understanding the stability of the bioconjugate and the potential impact of the label on the protein's native function. Studies on other maleimide derivatives have shown that MD simulations can assess the stability of the compound's conformation when bound to a target protein. researchgate.net By simulating the conjugate in a realistic aqueous environment, researchers can gain insights into solvent accessibility and the dynamic interplay between the dye, the protein, and surrounding water molecules. researchgate.net

| Parameter | Typical Implementation in MD Simulations of Dye-Biomolecule Conjugates | Significance |

| Force Field | Biomolecule: AMBER (e.g., FF14SB), CHARMM (e.g., CHARMM36m). Dye: General Amber Force Field (GAFF). nih.govnih.gov | Accurately describes the potential energy of the system, governing the interactions between atoms. |

| Solvent Model | Explicit water models (e.g., TIP3P, SPC/E). | Provides a realistic simulation of the aqueous biological environment. |

| Simulation Time | Nanoseconds (ns) to microseconds (µs). | Allows for the observation of conformational changes and intermolecular events. |

| Ensemble | NPT (constant Number of particles, Pressure, and Temperature). | Simulates conditions that closely mimic a biological laboratory environment. |

| Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radial Distribution Function (RDF), Hydrogen Bond Analysis, Binding Free Energy (MM/PBSA, MM/GBSA). mdpi.com | Quantifies the stability of the complex, flexibility of residues, local structure, specific interactions, and binding affinity. |

Quantum Chemical Calculations of Electronic and Spectroscopic Properties in Biological Contexts

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are essential for elucidating the electronic structure and predicting the spectroscopic properties of this compound. mdpi.com These methods are critical for understanding the dye's absorption and fluorescence characteristics, which are fundamental to its function as a fluorescent label.

A significant challenge in the theoretical modeling of cyanine dyes is the accurate prediction of their absorption maxima (λ_max). nih.gov Standard TD-DFT approaches have historically struggled, often underestimating the excitation energies. nih.gov However, advancements in functional development have led to improved accuracy. Modern, range-separated hybrid functionals (e.g., CAM-B3LYP) and the Minnesota family of functionals (e.g., M06-2X, M06-HF) have shown better performance in predicting the electronic transitions of cyanine dyes, bringing theoretical predictions closer to experimental values. mdpi.comacs.org

Theoretical studies often model the dye in a biological context by incorporating the solvent effect, typically using implicit solvent models like the Polarizable Continuum Model (PCM). nih.gov Calculations can determine how the environment influences the electronic properties. For example, DFT calculations have been used to investigate conformational changes and their impact on the fluorescence of cyanine dyes upon interaction with biological targets. nih.gov By optimizing the geometry of the ground and excited states, researchers can calculate vertical excitation (absorption) and emission energies, providing a direct comparison with experimental spectra. mdpi.com The accuracy of these predictions is generally accepted to be within 0.2-0.3 eV of experimental values. mdpi.com

| Property | Experimental Value (Sulfo-Cyanine7) | Theoretical Approach | Typical Calculated Accuracy for Cyanine Dyes |

| Absorption Maximum (λ_abs) | ~750 nm lumiprobe.com | TD-DFT with functionals like PBE0, M06-2X, CAM-B3LYP. mdpi.comacs.org | Deviations of 0.1 - 0.3 eV from experimental values are common. mdpi.comacs.org |

| Emission Maximum (λ_em) | ~773 nm lumiprobe.com | TD-DFT excited state geometry optimization. | Generally follows similar trends in accuracy to absorption calculations. |

| Fluorescence Quantum Yield | 0.24 lumiprobe.com | Calculation of radiative and non-radiative decay rates. | Highly complex and less routinely predicted with high accuracy than λ_max. |

| Molar Extinction Coefficient (ε) | ~240,600 L·mol⁻¹·cm⁻¹ lumiprobe.com | Calculation of oscillator strength from TD-DFT. | Provides a qualitative and often semi-quantitative prediction of absorption intensity. |

Predictive Modeling of Bioconjugation Efficiency and Stability

The utility of this compound hinges on its ability to efficiently and stably conjugate to biomolecules, primarily through the reaction of its maleimide group with thiol groups on cysteine residues. axispharm.com Predictive modeling in this context aims to understand and forecast the kinetics, efficiency, and stability of this bioconjugation reaction.

Mechanistic kinetic models are a key tool for this purpose. frontiersin.orgresearchgate.net These models use a system of differential equations to describe the concentrations of reactants, intermediates, and products over time. By fitting these models to experimental data, researchers can determine rate constants for the conjugation reaction as well as for competing side reactions, such as hydrolysis of the maleimide ring. nih.gov Such models can be used as versatile in silico tools to screen for the effects of reactant concentrations, temperature, and pH, thereby optimizing conjugation protocols without extensive experimentation. frontiersin.orgnih.gov

Computational fluid dynamics (CFD) has been coupled with kinetic models to simulate conjugation reactions at larger scales. nih.govresearchgate.net This approach helps in understanding the influence of mixing parameters and reactor geometry, ensuring that the process is scalable and robust, which is critical in manufacturing settings like the production of antibody-drug conjugates (ADCs). nih.govresearchgate.net

Furthermore, computational studies provide insights into the factors governing conjugation efficiency. For the maleimide-thiol reaction, studies have investigated how reactant ratios, pH, and storage conditions affect the outcome. nih.govuu.nlresearchgate.net For example, an optimal maleimide-to-thiol molar ratio can significantly increase conjugation efficiency and prevent waste of valuable reagents. nih.govuu.nl Quantum chemical calculations have also been used to investigate the reaction mechanism itself, exploring how solvents and initiators influence the reaction pathway and kinetics. researchgate.net These theoretical insights are crucial for understanding the stability of the resulting thiosuccinimide bond, which can undergo a retro-Michael reaction, leading to dissociation of the conjugate. nih.gov

| Factor | Influence on Bioconjugation | Modeling Insight |

| pH | The thiol-maleimide reaction is most efficient at pH 6.5-7.5. At higher pH, hydrolysis of the maleimide group and reaction with amines become competing side reactions. axispharm.com | Kinetic models can incorporate pH-dependent rate constants to predict optimal reaction conditions and product distribution. nih.gov |

| Maleimide : Thiol Molar Ratio | A molar excess of maleimide can drive the reaction to completion but may lead to multiple labeling. An optimized ratio is key for efficiency. nih.govuu.nl | Reaction models can simulate the effect of varying reactant ratios to find the optimal balance for desired drug-to-antibody ratio (DAR). frontiersin.org |

| Temperature and Storage | Maleimide groups can lose reactivity over time, especially at higher temperatures due to hydrolysis. nih.govuu.nl | Stability studies, sometimes informed by kinetic modeling of degradation pathways, can predict the shelf-life of reactive intermediates. nih.gov |